N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NBOMe compounds are analogs of the 2C family of phenethylamine drugs . They are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .

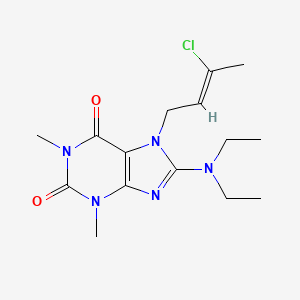

Molecular Structure Analysis

NBOMe compounds have an N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position and a halogen atom attached to C4 of the phenyl ring . The specific molecular structure of “N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Binding Studies

Compounds structurally related to quinazolines, such as methoxylated 1,2,3,4-tetrahydroisoquinoliniums, have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies indicate potential applications in modulating ion channels, which are critical for various physiological processes (Graulich et al., 2006).

Antimicrobial and Anti-inflammatory Agents

Novel benzodifuranyl derivatives, including some with quinazoline structures, have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests a research application of related compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cyclisation and Rearrangement Studies

Research on methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents has shown spiro-cyclisation and rearrangement, leading to tetrahydroisoquinoline or 2-benzazepine products. These findings highlight a chemical synthesis application, particularly in cyclisation and rearrangement reactions (Harcourt et al., 1978).

Alkaloid Synthesis

The synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures through methods like benzylic lithiation suggests applications in alkaloid synthesis and modification for potential pharmaceutical uses (Nery et al., 2003).

Cytotoxic Activity and Cancer Research

Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains have revealed significant cytotoxic activity against cancer cell lines. This indicates the compound's potential application in cancer research, focusing on novel cytotoxic agents (Bu et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the potential harmful effects of NBOMe compounds, further investigation on their mechanism of action, chemical, pharmacological, and toxicological properties is needed . There is a need for more research to understand the toxicity profile of these compounds, especially considering their prevalence in unregulated drug markets .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-methoxybenzaldehyde with 3-phenethyl-4-hydroxy-2-quinazolinone, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "3-phenethyl-4-hydroxy-2-quinazolinone", "Acetic anhydride", "Pyridine", "Sodium acetate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 3-phenethyl-4-hydroxy-2-quinazolinone in ethanol with catalytic amount of sodium acetate to form N-(2-methoxybenzyl)-3-phenethyl-4-hydroxy-2-quinazolinone.", "Step 2: Cyclization of N-(2-methoxybenzyl)-3-phenethyl-4-hydroxy-2-quinazolinone with acetic anhydride and pyridine in diethyl ether to form N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline.", "Step 3: Acylation of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline with acetic anhydride and pyridine in diethyl ether to form N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 4: Conversion of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide by reaction with ammonia in ethanol." ] } | |

Numéro CAS |

892283-35-1 |

Nom du produit |

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Formule moléculaire |

C25H23N3O4 |

Poids moléculaire |

429.476 |

Nom IUPAC |

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |

Clé InChI |

YJSALCGFZZYCAN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)

![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)